Alvimopan β-D-Glucuronide
Description
Contextualization within Drug Metabolism and Disposition Studies
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to pharmaceutical development. ijpras.com Alvimopan's metabolic pathway is unique in that it is not significantly metabolized by the liver. wikipedia.orgdrugs.com Instead, after oral administration, unabsorbed alvimopan (B130648) and the portion of the drug that is secreted into the bile are hydrolyzed by intestinal microflora. drugs.comfda.gov This process leads to the formation of an active metabolite. drugs.comfda.gov
Subsequently, this primary metabolite can undergo further biotransformation, including conjugation with glucuronic acid to form Alvimopan β-D-Glucuronide. fda.govbiosynth.com The formation of this glucuronide conjugate is a critical step in the drug's disposition, as it significantly increases the polarity and water solubility of the molecule, facilitating its elimination from the body, primarily through feces and urine. fda.govvulcanchem.com The terminal half-life of the primary metabolite is similar to that of alvimopan itself, ranging from 10 to 18 hours. wikipedia.orgnih.gov
The characterization of metabolites like this compound is essential for a complete understanding of a drug's pharmacokinetic profile. nih.gov Research has shown that various factors can influence the plasma concentrations of alvimopan's metabolite, including the use of acid blockers and preoperative antibiotics, which can lower concentrations by 49% and 81%, respectively. vulcanchem.comnih.gov
Overview of Glucuronidation as a Phase II Biotransformation Pathway
Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide variety of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. nih.govwikipedia.orguomus.edu.iq This process, also known as conjugation, involves the attachment of a glucuronic acid molecule to a substrate. uomus.edu.iqwikipathways.org The primary goal of glucuronidation is to increase the hydrophilicity (water solubility) of a compound, making it easier for the body to excrete it through urine or bile. wikipedia.orguomus.edu.iq
The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are found mainly in the liver but also in other major organs such as the intestine and kidneys. nih.govwikipedia.org These enzymes transfer glucuronic acid from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the drug or its Phase I metabolite. uomus.edu.iqwikipathways.org The resulting glucuronide conjugate is more polar and typically biologically inactive and nontoxic. uomus.edu.iq
Glucuronidation can occur on various functional groups, including hydroxyl, carboxyl, amino, and thiol groups. uomus.edu.iq While often a secondary step following Phase I reactions (like oxidation or hydrolysis), for some compounds, glucuronidation can be the primary route of metabolism. nih.gov
Significance of Metabolite Identification in Pharmaceutical Research
The identification and characterization of drug metabolites are critical components of the drug development process for several key reasons. nih.gov
Secondly, metabolite profiling helps in identifying "metabolic soft spots" on a drug molecule—locations that are susceptible to metabolism. chromatographyonline.com This information is invaluable for medicinal chemists, who can then modify the drug's structure to improve its metabolic stability, thereby enhancing properties like bioavailability and half-life. chromatographyonline.com
Finally, identifying metabolites is crucial for understanding potential drug-drug interactions and for comparing metabolism across different species. admescope.com Since preclinical toxicity studies are conducted in animals, it is important to ensure that the animal models are exposed to the same major human metabolites to provide a relevant assessment of safety. ijpras.comadmescope.com The use of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), is central to the modern process of identifying and quantifying drug metabolites. ijpras.comchromatographyonline.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₀N₂O₁₀ |
| Molecular Weight | 600.66 g/mol |
| CAS Number | 1260616-95-2 |
Sources: biosynth.comvulcanchem.comallmpus.comvivanls.comveeprho.com
Table 2: Pharmacokinetic Parameters Related to Alvimopan and its Metabolite
| Parameter | Alvimopan | Alvimopan Metabolite |
|---|---|---|
| Peak Plasma Concentration (Tmax) | ~2 hours | ~36 hours |
| Plasma Protein Binding | 80-90% | 94% |
| Elimination Half-Life | 10-17 hours | 10-18 hours |
| Primary Elimination Route | Biliary Secretion | Feces and Urine |
Sources: wikipedia.orgfda.govvulcanchem.com
Properties
Molecular Formula |
C₃₁H₄₀N₂O₁₀ |
|---|---|
Molecular Weight |
600.66 |
Origin of Product |
United States |
Biogenesis and Enzymology of Alvimopan β D Glucuronide Formation
Precursor-Metabolite Relationship: Alvimopan (B130648) and its Amide Hydrolysis Product
The primary precursor to Alvimopan β-D-Glucuronide is not Alvimopan itself, but rather its principal and active metabolite, known as ADL 08-0011. nih.gov This metabolite is formed through the hydrolysis of the amide bond in the Alvimopan molecule. nih.govresearchgate.netnih.gov This initial metabolic step is crucial as it creates the substrate for the subsequent glucuronidation reaction.
The pharmacokinetic profiles of Alvimopan and its amide hydrolysis product, ADL 08-0011, show distinct differences. The appearance of the metabolite in plasma is delayed compared to the parent drug. nih.gov While Alvimopan reaches its maximum plasma concentration (Tmax) at approximately 2 hours post-administration, the metabolite's Tmax is significantly later, at around 36 hours. medscape.com The mean peak plasma concentration (Cmax) of the metabolite is notably higher than that of Alvimopan. nih.govmedscape.com Despite being pharmacologically active, this metabolite is not essential for the clinical efficacy of Alvimopan. nih.govhmdb.ca
| Variable | Alvimopan | ADL 08-0011 (Amide Hydrolysis Product) |
|---|---|---|
| Mean Terminal Half-Life (t½) | 10–17 hours | 10–18 hours |
| Median Time to Maximum Plasma Concentration (Tmax) | 2 hours | 36 hours |
| Mean Peak Plasma Concentration (Cmax) | 10.98 ± 6.43 ng/mL | 35.73 ± 35.29 ng/mL |
| Protein Binding | 80% | 94% |
Data derived from a comparative analysis of Alvimopan and its metabolite ADL 08-0011. medscape.com
Enzymatic Pathways Leading to Glucuronide Conjugation
Following its formation, the amide hydrolysis metabolite of Alvimopan undergoes a phase II metabolic reaction known as glucuronidation. nih.govijpcbs.com This process involves the covalent attachment of glucuronic acid to the metabolite, significantly increasing its water solubility and facilitating its elimination from the body via feces and urine. nih.govijpcbs.comwikipedia.org
The glucuronidation reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). ijpcbs.comnih.gov These enzymes are primarily located in the liver but are also present in other tissues like the intestines. ijpcbs.comnih.gov UGTs facilitate the transfer of a glucuronic acid moiety from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.orgnih.gov This enzymatic conjugation is a major pathway for the metabolism of a wide variety of xenobiotics. wikipedia.org While it is established that a glucuronide conjugate of the Alvimopan metabolite is formed, the specific UGT isoforms (e.g., from the UGT1A or UGT2B subfamilies) responsible for this particular reaction have not been definitively identified in the reviewed literature. nih.govdrugbank.comresearchgate.net
The hydrolysis of the amide bond in Alvimopan exposes a carboxylic acid functional group on the metabolite, ADL 08-0011. The subsequent glucuronidation reaction occurs at this site, leading to the formation of an ester linkage between the carboxylic acid of the metabolite and the glucuronic acid moiety. This specific type of conjugate is known as an acyl-glucuronide. nih.gov Acyl-glucuronides are a known class of metabolites for drugs containing carboxylic acid groups. nih.gov The formation of this compound is therefore a specific instance of acyl-glucuronidation.
Microbial Contribution to Metabolite Formation (e.g., Gut Microflora Hydrolysis)
The initial and rate-limiting step in the biogenesis of this compound is the hydrolysis of the parent drug, a reaction that is not mediated by hepatic enzymes but by the metabolic activity of intestinal microflora. nih.govnih.govdrugbank.com Gut microbes possess a wide array of enzymes, including hydrolases, that can metabolize xenobiotics. frontiersin.org The conversion of Alvimopan to its active amide metabolite, ADL 08-0011, is a direct result of this microbial action in the gastrointestinal tract. nih.govhmdb.ca This is supported by pharmacokinetic studies showing that the administration of antibiotics, which alter the gut microflora, can lead to significantly lower concentrations of the metabolite. nih.gov
In Vitro Models for Glucuronide Biosynthesis
The study of glucuronidation pathways often relies on in vitro systems that replicate the metabolic environment of the liver.
Human liver microsomes are a standard in vitro tool used to investigate phase I and phase II drug metabolism, including glucuronidation. oyc.co.jpthermofisher.com Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of UGT enzymes. oyc.co.jp To study the biosynthesis of a glucuronide conjugate like that of the Alvimopan metabolite, the metabolite would be incubated with liver microsomes in the presence of the necessary cofactor, UDPGA. oyc.co.jpthermofisher.com The efficiency of these in vitro reactions can often be enhanced by the addition of pore-forming agents, such as the peptide antibiotic alamethicin, which facilitates the transport of the substrate and cofactor across the microsomal membrane to the active site of the UGT enzyme. oyc.co.jpthermofisher.comyoutube.com Such experimental setups allow for the characterization of the kinetics and enzymatic pathways involved in glucuronide formation. nih.gov
Enzyme Characterization and Reaction Kinetics (in vitro)
Detailed in vitro studies to definitively identify the specific UDP-glucuronosyltransferase (UGT) isozymes responsible for the formation of this compound and to characterize the precise reaction kinetics have not been sufficiently documented in publicly available scientific literature.
While the metabolism of alvimopan to a primary metabolite within the gut has been described, the specific enzymatic pathways and kinetic parameters remain an area for further investigation nih.gov. Glucuronidation is a common phase II metabolic pathway for many drugs, catalyzed by the UGT superfamily of enzymes which are present in the liver and extrahepatic tissues, including the intestines xenotech.comnih.govcriver.com. The general mechanism involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion criver.com.
In vitro methodologies for characterizing such reactions typically involve incubating the parent drug with human liver microsomes (HLM), intestinal microsomes, or specific recombinant UGT enzymes nih.govnih.gov. These experiments allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). Such data are crucial for understanding the efficiency and capacity of the metabolic pathway.
For many drugs, specific UGT isoforms, such as those from the UGT1A and UGT2B families, have been identified as the primary catalysts for their glucuronidation nih.govnih.gov. For instance, UGT1A9 and UGT2B7 are known to be involved in the metabolism of a variety of compounds nih.gov. However, specific research pinpointing the UGT isoforms responsible for alvimopan glucuronidation and their corresponding kinetic data is not available in the reviewed literature.
Future research utilizing in vitro systems with a panel of recombinant human UGTs would be necessary to identify the specific enzymes involved in the biogenesis of this compound. Subsequent kinetic studies with these identified enzymes would then allow for the determination of Vmax and Km values, providing a comprehensive understanding of its formation.
Analytical Characterization and Quantification Methodologies
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental to the separation of Alvimopan (B130648) β-D-Glucuronide from its parent drug, other metabolites, and endogenous components in biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for achieving the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling and quantification of pharmaceutical compounds. For Alvimopan and its related substances, including potential degradation products that could be impurities, reversed-phase HPLC (RP-HPLC) methods have been developed. nih.govinternationaljournalssrg.org A typical RP-HPLC method for Alvimopan utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724). internationaljournalssrg.org
A study on the degradation of Alvimopan under various stress conditions employed an HPLC method that successfully separated the parent drug from five degradation products. nih.gov This demonstrates the capability of HPLC to resolve structurally similar compounds, a critical requirement for impurity profiling. The method development for such an analysis involves optimizing parameters like mobile phase composition, pH, and column temperature to achieve adequate separation of all potential impurities from the main Alvimopan β-D-Glucuronide peak.
For quantification, a validated HPLC method for Alvimopan in rat plasma has been reported, which demonstrates linearity, accuracy, and precision. internationaljournalssrg.org The linear range for Alvimopan was established, and the method was shown to be precise, with a low percentage relative standard deviation (%RSD) for intra-day measurements. internationaljournalssrg.org Such a method can be adapted for the quantification of this compound by modifying the chromatographic conditions to suit the more polar nature of the glucuronide metabolite and by using a specific reference standard for the glucuronide.
Table 1: Illustrative HPLC Method Parameters for Alvimopan Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Eclipse Plus (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.0) and Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
| Retention Time | 6.66 minutes (for Alvimopan) |
This table is based on a method developed for Alvimopan in rat plasma and serves as a representative example. internationaljournalssrg.org
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for the analysis of drug metabolites in complex biological matrices. The use of sub-2 µm particle size columns in UPLC systems allows for faster analysis times and improved chromatographic efficiency.
While a specific UPLC method for the routine quantification of this compound is not detailed in the provided search results, the principles of UPLC-MS/MS have been widely applied to the quantification of other drug glucuronides. A UPLC-MS/MS assay for the simultaneous determination of other drugs and their metabolites in human plasma has been successfully developed and validated, showcasing the capabilities of this technique. The application of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) would be the method of choice for the sensitive and selective quantification of this compound in biological samples.
The development of a UPLC method for this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol). The short analysis time, typically under 10 minutes, makes UPLC ideal for high-throughput analysis in clinical and preclinical studies.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. When coupled with chromatographic separation, it provides a powerful analytical platform for the comprehensive characterization of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are crucial for the confident identification of metabolites. This technique allows for the determination of the elemental composition of a molecule, significantly aiding in its structural elucidation.
In the context of Alvimopan, LC/QTOF/MS/MS (Liquid Chromatography/Quadrupole Time-of-Flight/Tandem Mass Spectrometry) has been utilized to identify and characterize its degradation products. nih.gov This approach provides high-resolution and accurate mass data for both the parent ion and its fragment ions, which is essential for confirming the identity of unknown compounds. nih.gov The same principle is applied to the identification of metabolites like this compound in biological matrices. The accurate mass measurement of the metabolite can differentiate it from endogenous compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This fragmentation pattern is often unique to a particular compound and can be used for its identification and structural characterization.
For glucuronide conjugates, a characteristic fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). nih.gov In the case of this compound, the MS/MS spectrum would be expected to show a prominent product ion corresponding to the protonated Alvimopan aglycone. Further fragmentation of this aglycone ion would then produce a pattern consistent with the known fragmentation of Alvimopan. nih.gov The fragmentation pathways of Alvimopan have been elucidated, providing a basis for interpreting the MS/MS spectra of its metabolites. nih.gov
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |
|---|---|---|
| [M+H]⁺ | [Aglycone+H]⁺ | Neutral loss of glucuronic acid (176 Da) |
| [Aglycone+H]⁺ | Various | Fragmentation of the Alvimopan aglycone |
This table represents a predicted fragmentation pattern based on general knowledge of glucuronide fragmentation and the known fragmentation of Alvimopan. nih.govnih.gov
Application of Chemical Derivatization Strategies for Glucuronide Type Differentiation (Acyl, O-, N-Glucuronides)
The determination of the specific site of glucuronidation (e.g., acyl, O-, or N-glucuronide) can be challenging as MS/MS spectra of different glucuronide isomers are often very similar. researchgate.net Chemical derivatization coupled with LC-HRMS offers a solution to this problem by selectively modifying functional groups, leading to predictable mass shifts that allow for the differentiation of glucuronide types. researchgate.net
A study has successfully applied a chemical derivatization method to differentiate between acyl-, O-, and N-glucuronides. researchgate.net This method involves two separate reactions: one to derivatize carboxyl groups and another for hydroxyl groups. researchgate.net The resulting mass shifts in the high-resolution mass spectra reveal the number of derivatized functional groups, thereby identifying the type of glucuronide. researchgate.net This approach was used to identify Alvimopan acyl-glucuronide from a liver microsomal incubation. researchgate.net
Other derivatization reagents and strategies have also been explored to differentiate glucuronide isomers. nih.govresearchgate.net For instance, reagents that introduce a permanent positive charge can alter the fragmentation pathways in MS/MS, leading to isomer-specific product ions. nih.gov These techniques are invaluable for the unambiguous structural elucidation of glucuronide metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of drug metabolites, including this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR offers definitive confirmation of the molecular structure, including the specific site of glucuronidation and the stereochemistry of the glycosidic bond.
The definitive structural assignment of this compound requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A purified reference standard of the metabolite, typically obtained through chemical synthesis or microbial biotransformation, is necessary for this analysis. hyphadiscovery.com
Key NMR experiments and their roles in structural confirmation include:
¹H NMR: This experiment provides information on the number and chemical environment of protons in the molecule. For this compound, characteristic signals would include those from the aromatic and aliphatic protons of the Alvimopan aglycone, as well as the distinct signals from the protons of the glucuronic acid moiety. The chemical shift and coupling constant of the anomeric proton (H-1' of the glucuronide) are particularly important for confirming the β-configuration of the glycosidic linkage.
¹³C NMR: This provides information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in the ester linkage between Alvimopan and the glucuronic acid is a key indicator of the formation of the acyl glucuronide.
2D Correlation Spectroscopy (COSY): COSY experiments establish proton-proton (¹H-¹H) coupling correlations within the molecule, helping to map out the spin systems of both the Alvimopan and glucuronide portions of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting different parts of the molecule by showing long-range correlations (typically 2-3 bonds) between protons and carbons. The key correlation for confirming the structure of this compound would be between the anomeric proton (H-1') of the glucuronic acid and the carbonyl carbon of the Alvimopan moiety, definitively establishing the location of the ester bond. hyphadiscovery.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can provide through-space correlations between protons, offering additional conformational information and further confirming the stereochemistry. nih.gov
While specific spectral data for this compound is not publicly available, the application of these standard NMR techniques provides the necessary evidence for its unequivocal structural assignment. hyphadiscovery.comnih.gov
Table 1: NMR Spectroscopy Techniques for Structural Elucidation
| NMR Experiment | Information Provided | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants | Confirms presence of both Alvimopan and glucuronide moieties; Anomeric proton signal confirms β-linkage. |
| ¹³C NMR | Carbon chemical shifts | Identifies all carbon atoms, including the key ester carbonyl carbon. |
| COSY | ¹H-¹H spin-spin coupling networks | Assigns proton signals within the aglycone and sugar ring systems. |
| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Definitively links the Alvimopan aglycone to the glucuronic acid moiety via the ester bond. |
Development and Validation of Analytical Methods for Biological Matrices (Preclinical)
For preclinical studies, typically conducted in species such as rats, robust and validated bioanalytical methods are required to quantify this compound in biological matrices like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose due to its high sensitivity, selectivity, and throughput. scispace.comnih.gov
A typical LC-MS/MS method for this compound in rat plasma would involve protein precipitation to extract the analyte, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov The method must be fully validated according to regulatory guidelines to ensure reliability. nih.gov
Table 2: Representative Validation Parameters for a Preclinical LC-MS/MS Method
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | The closeness of determined values to the nominal value (accuracy) and the degree of scatter between measurements (precision). Evaluated at multiple QC levels. | Within ±15% of nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix. |
| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | Matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). | Mean concentration within ±15% of nominal concentration. |
A critical challenge in the bioanalysis of this compound is its inherent instability. As an acyl glucuronide, it is susceptible to two primary degradation pathways in biological matrices:
Hydrolysis: The ester linkage can be cleaved, reverting the metabolite back to the parent drug, Alvimopan. This can lead to an underestimation of the glucuronide and an overestimation of the parent compound. nih.govresearchgate.net
Acyl Migration: This intramolecular rearrangement involves the migration of the Alvimopan aglycone from the C-1 position of the glucuronic acid to the C-2, C-3, or C-4 positions, forming positional isomers. clinpgx.org These isomers may have different chromatographic and mass spectrometric properties, complicating accurate quantification.
The stability of acyl glucuronides is highly dependent on pH and temperature. clinpgx.org Degradation is typically faster at neutral or alkaline pH and at higher temperatures. Therefore, specific precautions must be integrated into the entire workflow, from sample collection to analysis:
Sample Collection and Handling: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated promptly in a refrigerated centrifuge. researchgate.netjournalofappliedbioanalysis.com
pH Adjustment: To minimize hydrolysis and acyl migration, plasma samples should be acidified immediately after separation, typically by adding a small volume of an acidic buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) to lower the pH to approximately 4-5. journalofappliedbioanalysis.com
Storage: All biological samples must be stored frozen, typically at -70°C or lower, until analysis to ensure long-term stability. nih.gov
Sample Preparation: Analytical procedures, such as protein precipitation or solid-phase extraction, should be performed at low temperatures (e.g., on an ice bath) and with acidified solvents where possible to maintain stability throughout the extraction process. researchgate.net
Thorough stability testing under various conditions (e.g., whole blood stability, freeze-thaw cycles, bench-top stability in the matrix, and post-preparative stability in the autosampler) is a mandatory component of method validation to ensure that the measured concentrations accurately reflect the in vivo levels. journalofappliedbioanalysis.com
The foundation of an accurate and reliable bioanalytical method is the use of a well-characterized reference standard and appropriate quality control (QC) samples.
Reference Standard: A high-purity, certified reference standard of this compound is required for the preparation of calibration standards and QC samples. This standard is typically produced by chemical or enzymatic synthesis and its identity and purity must be rigorously confirmed using techniques such as NMR, MS, and HPLC. hyphadiscovery.comnih.gov
Internal Standard (IS): A suitable internal standard is used to compensate for variability during sample processing and analysis. Ideally, a stable isotope-labeled version of this compound would be used. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be employed.
Quality Control Samples: QC samples are prepared by spiking known concentrations of the this compound reference standard into the same biological matrix as the study samples (e.g., rat plasma). internationaljournalssrg.org They are prepared at a minimum of three concentration levels: low, medium, and high, covering the expected range of concentrations in the preclinical study. These QC samples are analyzed with each batch of unknown samples to monitor the performance of the method and ensure the accuracy and precision of the results. The data from each analytical run are only accepted if the results for the QC samples meet the predefined acceptance criteria outlined in the validation plan. nih.gov
Disposition and Excretion Profiles of Alvimopan β D Glucuronide Preclinical and in Vitro Focus
Elimination Pathways in Preclinical Species
The elimination of Alvimopan (B130648) and its metabolites is a multi-step process involving both renal and biliary pathways. While specific quantitative data for Alvimopan β-D-Glucuronide is limited in publicly available literature, its elimination profile can be inferred from the behavior of its parent compounds and general principles of glucuronide conjugate disposition.
Biliary secretion is the primary elimination pathway for the active metabolite of Alvimopan, ADL 08-0011. managedhealthcareexecutive.com It is therefore highly probable that its glucuronide conjugate, this compound, is also significantly eliminated via the bile. This process is often mediated by active transport systems in the canalicular membrane of hepatocytes.
| Compound | Primary Route of Elimination | Potential for Enterohepatic Recirculation |
|---|---|---|
| Alvimopan | Metabolism by gut microflora | Low |
| ADL 08-0011 (Active Metabolite) | Biliary Secretion | Moderate |
| This compound | Biliary Secretion and Renal Excretion | High |
Transporter Interactions
The movement of this compound across biological membranes is significantly influenced by drug transporters due to its physicochemical properties.
In vitro studies have indicated that both Alvimopan and its primary active metabolite are substrates for the efflux transporter P-glycoprotein (P-gp). nih.govmanagedhealthcareexecutive.com P-gp is a member of the ATP-binding cassette (ABC) transporter family and plays a crucial role in limiting the absorption and promoting the excretion of its substrates. It is highly likely that this compound is also a substrate for P-gp and potentially other efflux transporters like Multidrug Resistance-Associated Proteins (MRPs), which are known to transport glucuronide conjugates. The interaction with these transporters would facilitate its efflux from cells and contribute to its biliary and renal clearance.
The addition of a glucuronic acid moiety significantly increases the polarity and molecular weight of a compound. Consequently, this compound is expected to be a highly polar molecule. This high polarity drastically reduces its ability to passively diffuse across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier. As a result, its distribution is likely confined to the extracellular space, and its movement into and out of cells is heavily dependent on carrier-mediated transport. This property also contributes to its efficient elimination via renal and biliary routes, as polar compounds are less likely to be reabsorbed.
| Compound | Expected Polarity | Membrane Permeability | Known/Expected Transporter Substrate |
|---|---|---|---|
| Alvimopan | High | Low | P-glycoprotein |
| ADL 08-0011 (Active Metabolite) | High | Low | P-glycoprotein |
| This compound | Very High | Very Low | P-glycoprotein, MRPs |
Comparative Disposition Studies Across Preclinical Species
Significant interspecies differences can exist in drug metabolism and disposition, including glucuronidation and transporter activity. researchgate.net Therefore, comparative disposition studies in various preclinical species such as rats, dogs, and monkeys are crucial for predicting the pharmacokinetics of this compound in humans.
Differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, the enzymes responsible for glucuronidation, can lead to species-specific variations in the formation of this compound. Similarly, variations in the expression and function of efflux transporters like P-gp and MRPs in the liver and kidney can result in different rates of biliary and renal excretion across species. nih.gov For example, the relative importance of renal versus biliary clearance of glucuronide conjugates can differ between rats and dogs. researchgate.net A thorough understanding of these differences is essential for the extrapolation of preclinical pharmacokinetic data to predict the disposition of this compound in humans.
Structural and Conformational Analysis of Alvimopan Acyl β D Glucuronide
Detailed Chemical Structure and Stereochemistry
Alvimopan (B130648) Acyl-β-D-Glucuronide is formed through the conjugation of alvimopan's carboxylic acid group with glucuronic acid. The molecular formula of this conjugate is C₃₁H₄₀N₂O₁₀, and it has a molecular weight of 600.66 g/mol . chemicalbook.comlookchem.com The parent molecule, alvimopan, possesses several chiral centers, and its specific stereochemistry is crucial for its pharmacological activity. The systematic IUPAC name for alvimopan is 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid. nih.gov
The glucuronidation process involves the formation of an ester linkage between the carboxylic acid of alvimopan and the anomeric C1 hydroxyl group of β-D-glucuronic acid. This results in the formation of a 1-O-acyl-β-D-glucuronide. The stereochemistry of the glucuronic acid moiety is preserved in the β-configuration at the anomeric center. It is important to adhere to the correct stereochemical representation of β-D-glucuronides in scientific literature to avoid ambiguity. nih.gov
Table 1: Chemical Properties of Alvimopan and its Acyl-β-D-Glucuronide
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Alvimopan | C₂₅H₃₂N₂O₄ | 424.53 | Contains a carboxylic acid group, multiple chiral centers. nih.gov |
| Alvimopan Acyl-β-D-Glucuronide | C₃₁H₄₀N₂O₁₀ | 600.66 | Ester linkage between alvimopan's carboxyl group and C1 of β-D-glucuronic acid. Exists as a mixture of isomers. chemicalbook.comlookchem.com |
| Alvimopan Phenolic Glucuronide | C₃₁H₄₀N₂O₁₀ | 600.7 | Glucuronic acid attached to the phenolic hydroxyl group of alvimopan. |
Acyl Migration and Hydrolysis Phenomena
Acyl glucuronides are known for their chemical reactivity and instability under physiological conditions. nih.gov This instability arises from the electrophilic nature of the ester carbonyl carbon, which makes it susceptible to nucleophilic attack. Two primary degradation pathways for acyl glucuronides are hydrolysis and intramolecular acyl migration. nih.gov Hydrolysis results in the cleavage of the ester bond, releasing the parent drug (alvimopan) and glucuronic acid. Acyl migration, on the other hand, involves the intramolecular transfer of the alvimopan acyl group to the hydroxyl groups at positions C2, C3, and C4 of the glucuronic acid ring. nih.govnih.gov
The rate of these degradation reactions is influenced by factors such as pH, temperature, and the structure of the aglycone. rsc.org Generally, acyl migration is the predominant pathway under physiological conditions. nih.gov
The process of acyl migration in Alvimopan Acyl-β-D-Glucuronide leads to the formation of a mixture of positional isomers. The initial 1-O-β-acyl glucuronide can rearrange to form 2-O-, 3-O-, and 4-O-acyl isomers. nih.govnih.gov This migration is believed to proceed through a tetrahedral orthoester intermediate formed by the intramolecular nucleophilic attack of an adjacent hydroxyl group on the ester carbonyl carbon. researchgate.net
The formation of these isomers is a dynamic and reversible process, eventually leading to an equilibrium mixture. Each of these positional isomers can also exist as α and β anomers, further contributing to the complexity of the isomeric mixture. nih.gov The relative proportions of these isomers in the equilibrium mixture are dependent on their thermodynamic stabilities. The characterization and quantification of these isomers are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov
Table 2: Potential Isomeric Products of Alvimopan Acyl-β-D-Glucuronide via Acyl Migration
| Isomer | Point of Acyl Attachment on Glucuronic Acid | Anomeric Configuration |
| 1-O-acyl | C1-hydroxyl (anomeric) | β (initial metabolite) |
| 2-O-acyl | C2-hydroxyl | α and β |
| 3-O-acyl | C3-hydroxyl | α and β |
| 4-O-acyl | C4-hydroxyl | α and β |
Conformational Dynamics and Stereochemical Considerations
The stereochemistry of the chiral centers in both the alvimopan and the glucuronic acid moieties plays a significant role in the rate and stereoselectivity of the acyl migration process. Studies on other chiral acyl glucuronides have shown that the degradation can be stereoselective, with one diastereomer degrading faster than the other. nih.govnih.gov This is attributed to the different spatial arrangements of the reacting groups in the diastereomers, which affects the stability of the transition states for acyl migration. The specific conformational preferences and the stereochemical relationship between the alvimopan aglycone and the glucuronide ring in Alvimopan Acyl-β-D-Glucuronide would require detailed computational modeling and advanced spectroscopic studies, such as NMR, for full elucidation.
Theoretical and Computational Investigations
Molecular Modeling of Glucuronide Formation Pathways
The formation of Alvimopan (B130648) β-D-Glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. frontiersin.org These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate, alvimopan. nih.gov Molecular modeling techniques, particularly molecular docking, are instrumental in elucidating the specific interactions between alvimopan and various UGT isoforms to predict which enzymes are responsible for its glucuronidation.
The process begins with the generation of a high-quality three-dimensional structure of the relevant UGT enzymes. As many human UGTs are membrane-bound proteins and difficult to crystallize, homology modeling is often employed to build computational models based on the crystal structures of related proteins. frontiersin.org Subsequently, the alvimopan molecule is computationally "docked" into the active site of these UGT models. Docking algorithms explore various possible conformations and orientations of the substrate within the enzyme's binding pocket, calculating a binding affinity or scoring function for each pose. mdpi.com
A lower binding energy score typically indicates a more favorable interaction, suggesting a higher likelihood that the specific UGT isoform can metabolize the substrate. The analysis of the docked pose can reveal key molecular interactions, such as hydrogen bonds or hydrophobic contacts, between alvimopan and the enzyme's amino acid residues, providing a mechanistic hypothesis for substrate recognition and the subsequent catalytic reaction. By simulating the docking of alvimopan with a panel of UGT isoforms known to be expressed in the liver and intestine (e.g., UGT1A1, UGT1A9, UGT2B7), researchers can predict the primary enzymatic pathways for its glucuronide formation. nih.gov
| UGT Isoform | Typical Substrates / Functional Groups | Hypothetical Binding Affinity (kcal/mol) | Predicted Role in Alvimopan Glucuronidation |
|---|---|---|---|
| UGT1A9 | Planar phenols, flavonoids, mycophenolic acid | -8.5 | High: Likely to metabolize the phenolic hydroxyl group. |
| UGT2B7 | Carboxylic acids (e.g., NSAIDs), opioids (morphine) | -7.9 | Moderate: Potential to metabolize the carboxylic acid group. |
| UGT1A1 | Bilirubin (B190676), small planar phenols | -6.2 | Low: Less likely due to substrate specificity. |
| UGT1A4 | Tertiary amines | -5.1 | Very Low: Alvimopan lacks the typical amine substrate structure. |
In Silico Prediction of Glucuronidation Sites
Identifying the specific site(s) on a molecule where glucuronidation occurs is crucial for characterizing its metabolites. In silico tools for predicting the Site of Metabolism (SOM) are valuable for this purpose, leveraging computational models to rapidly screen possibilities before laboratory confirmation. nih.gov Alvimopan possesses two primary functional groups that are chemically susceptible to glucuronidation: a phenolic hydroxyl group and a carboxylic acid group.
Several computational approaches are used to predict these sites:
Knowledge-Based Systems: These programs utilize extensive databases of known metabolic reactions to create a set of rules. When presented with a new molecule like alvimopan, the system identifies functional groups that match these rules (e.g., "phenols are often glucuronidated") and flags them as probable SOMs. researchgate.net
Machine Learning and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structural or physicochemical properties with its metabolic fate. These models are trained on large datasets of compounds with known glucuronidation sites and can then predict the likelihood of conjugation at various positions on a new molecule.
Pharmacophore Modeling: This method defines the specific three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be recognized by a particular UGT isoform's active site. By comparing the alvimopan structure to the pharmacophore models of different UGTs, one can predict which site is most likely to be positioned correctly for the enzymatic reaction.
For alvimopan, these in silico models would overwhelmingly predict the phenolic hydroxyl and carboxylic acid moieties as the two potential sites of glucuronidation, leading to the formation of an O-glucuronide and an acyl glucuronide, respectively.
| Potential Site of Metabolism (SOM) | Functional Group | Resulting Glucuronide Type | Rationale for Prediction |
|---|---|---|---|
| Phenolic Oxygen | Hydroxyl (-OH) | Ether (O-) Glucuronide | Phenols are high-priority substrates for multiple UGT isoforms (e.g., UGT1A9). Knowledge-based systems strongly favor this site. |
| Carboxylic Acid Oxygen | Carboxyl (-COOH) | Acyl (Ester) Glucuronide | Carboxylic acids are known substrates for UGTs (e.g., UGT2B7). This site is predicted as a secondary possibility. |
Computational Analysis of Glucuronide Stability and Reactivity
The type of glucuronide formed has significant implications for its chemical stability and potential reactivity. Ether O-glucuronides, formed at phenolic hydroxyl groups, are generally stable chemical entities. In contrast, acyl glucuronides, formed at carboxylic acids, are known to be more reactive. They can undergo intramolecular rearrangement (acyl migration) to form various positional isomers and can act as acylating agents, forming covalent adducts with macromolecules like plasma albumin.
Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), provides a framework for quantitatively assessing the stability and reactivity of different glucuronide isomers. mdpi.com DFT calculations can model the electronic structure of the Alvimopan β-D-Glucuronide molecule with high accuracy.
Key properties that can be analyzed include:
Bond Strength Analysis: Calculations can determine the bond dissociation energy of the glycosidic bond connecting alvimopan to the glucuronic acid. A lower bond energy for the acyl glucuronide compared to the O-glucuronide would computationally confirm its higher lability.
Electrostatic Potential Mapping: This technique visualizes the charge distribution across the molecule, identifying electrophilic centers. The carbonyl carbon of an acyl glucuronide is significantly more electrophilic than the corresponding ether linkage in an O-glucuronide, explaining its susceptibility to nucleophilic attack by water (hydrolysis) or proteins. researchgate.net
Reaction Pathway Modeling: Computational models can simulate the entire process of acyl migration or hydrolysis, calculating the energy barriers for these reactions. A low energy barrier indicates a reaction that can proceed more readily under physiological conditions.
These computational analyses can provide a robust theoretical assessment of the chemical properties of potential alvimopan metabolites, predicting their persistence and potential for forming reactive species.
| Glucuronide Type | Predicted Relative Stability | Potential for Reactivity | Computational Assessment Method |
|---|---|---|---|
| Alvimopan O-Glucuronide | High | Low (stable ether linkage) | DFT calculation of high bond dissociation energy; low electrophilicity at the glycosidic bond. |
| Alvimopan Acyl Glucuronide | Low | High (prone to hydrolysis and acyl migration) | DFT calculation of lower bond dissociation energy; high electrophilicity on the carbonyl carbon; modeling of low energy barriers for rearrangement. |
Research Methodologies and Future Research Trajectories
In Vitro Methodologies for Metabolite Generation and Characterization
The generation and characterization of glucuronide metabolites, such as that of Alvimopan's active metabolite, are foundational to understanding a drug's disposition. In vitro systems are indispensable tools in this endeavor, providing a controlled environment to elucidate metabolic pathways.
Hepatocyte and Microsomal Incubation Systems
Hepatocytes, as the primary site of drug metabolism in the body, and liver microsomes, which are rich in drug-metabolizing enzymes, are the workhorses of in vitro drug metabolism studies.
Hepatocyte Incubations: Fresh or cryopreserved human hepatocytes offer a complete metabolic system, containing both Phase I and Phase II enzymes in a physiologically relevant environment. These systems can be used to study the formation of Alvimopan's metabolite glucuronide and to assess its rate of formation. The use of hepatocytes allows for the investigation of the interplay between different metabolic pathways and can provide a more accurate prediction of in vivo metabolic clearance.
Microsomal Incubations: Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. Incubating Alvimopan's active metabolite with HLMs in the presence of the necessary cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), allows for the direct assessment of glucuronide formation. This system is particularly useful for identifying which UGT enzymes are involved in the metabolism of the compound.
| In Vitro System | Advantages | Disadvantages |
| Hepatocytes | - Complete metabolic machinery (Phase I and II) - More physiologically relevant | - Limited availability - Shorter lifespan in culture |
| Microsomes | - High concentration of UGTs - Readily available - Cost-effective | - Lacks the full cellular context - May not accurately reflect in vivo kinetics |
Recombinant UGT Enzyme Expression Systems
To pinpoint the specific UGT isoforms responsible for the glucuronidation of Alvimopan's metabolite, recombinant human UGT enzymes are employed. These are individual UGT enzymes, such as UGT1A1, UGT1A3, and UGT2B7, that are expressed in cell lines (e.g., insect cells or human embryonic kidney cells). By incubating the metabolite with a panel of these recombinant enzymes, researchers can identify which specific UGTs are capable of catalyzing the glucuronidation reaction. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.
Challenges in Glucuronide Research and Analytical Strategies
The study of glucuronide metabolites presents several challenges, from their synthesis to their detection and characterization.
A primary challenge is the often-limited commercial availability of authentic glucuronide standards. This necessitates the chemical or enzymatic synthesis of the glucuronide, which can be a complex and time-consuming process.
Analytically, the high polarity of glucuronides can make them difficult to separate using traditional reverse-phase liquid chromatography. Furthermore, their thermal instability can be problematic for gas chromatography-mass spectrometry analysis. To overcome these hurdles, specialized analytical techniques are employed:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of glucuronide metabolites. It offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the metabolite in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in the structural elucidation of the glucuronide conjugate and differentiate it from other potential metabolites.
Emerging Technologies in Metabolite Profiling
The field of metabolite profiling is continually evolving, with new technologies offering greater speed, sensitivity, and depth of analysis.
Metabolomics Approaches: Untargeted and targeted metabolomics platforms can provide a comprehensive overview of the metabolic fate of a drug, including the formation of various glucuronide conjugates. These approaches can help to identify novel or unexpected metabolites.
Advanced Separation Techniques: Techniques such as ultra-high-performance liquid chromatography (UHPLC) and hydrophilic interaction liquid chromatography (HILIC) are improving the separation of polar metabolites like glucuronides, leading to better resolution and sensitivity.
In Silico Prediction Tools: Computational models and software are being developed to predict the potential sites of glucuronidation on a molecule and the UGT isoforms that may be involved. These tools can help to guide in vitro experiments and prioritize analytical efforts.
Unresolved Questions and Directions for Future Investigation of Glucuronide Metabolism in Drug Development
While significant progress has been made in understanding glucuronidation, several questions remain, particularly in the context of drug development.
Pharmacological Activity of Glucuronides: It is often assumed that glucuronidation leads to inactive metabolites. However, some glucuronide conjugates have been shown to be pharmacologically active. Future research should investigate whether the glucuronide of Alvimopan's metabolite has any biological activity.
A deeper understanding of these aspects of glucuronide metabolism will be critical for the continued development of safe and effective therapeutic agents.
Q & A
Q. What are the established synthetic routes for Alvimopan β-D-Glucuronide, and how do reaction conditions influence isomer formation?
this compound is synthesized via glucuronidation of the parent compound, typically using uridine diphosphate glucuronosyltransferase (UGT) enzymes or chemical conjugation. Key considerations include:
- Enzymatic synthesis : UGT1A9 is implicated in glucuronide formation, as seen in analogous compounds like Dapagliflozin-3-O-β-D-Glucuronide . Reaction pH (6.8–7.4) and co-factor availability (UDP-glucuronic acid) are critical for yield optimization.
- Chemical synthesis : Acidic or basic conditions may lead to isomerization. For example, hydroxytyrosol glucuronides were synthesized as a 1.7:1 mixture of isomers under neutral aqueous conditions .
- Purification : Column chromatography (C18 reverse-phase) or preparative HPLC is recommended for isolating isomers, as seen in flavonoid glucuronide studies .
Q. Table 1: Comparison of Synthetic Methods
Q. What analytical techniques are validated for identifying and quantifying this compound in biological matrices?
- LC-MS/MS : Gold standard for sensitivity (LOQ ~1 ng/mL). Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects, as applied in mycophenolic acid glucuronide analysis .
- NMR : ¹H NMR (600 MHz) confirms substitution patterns (e.g., C-7 glucuronidation in kaempferol derivatives) .
- Enzymatic hydrolysis : β-Glucuronidase assays (pH 6.8, 37°C) validate metabolite identity via reverse-phase HPLC .
Q. Key Considerations :
- Plasma protein binding may require ultrafiltration to assess free vs. total concentrations .
- Stability studies should address pH-dependent degradation (e.g., acyl migration in glucuronides) .
Advanced Research Questions
Q. How do structural modifications of this compound impact its pharmacokinetics and opioid receptor binding?
- Pharmacokinetics : Glucuronidation increases hydrophilicity, reducing blood-brain barrier penetration. Partition coefficient (log P) calculations (e.g., Crippen’s fragmentation) predict tissue distribution .
- Receptor affinity : The glucuronide moiety diminishes binding to peripheral μ-opioid receptors, as observed in Alvimopan’s reduced ileus incidence post-cystectomy .
Q. Table 2: Structural vs. Functional Relationships
Q. What contradictions exist in reported metabolic pathways of this compound, and how can they be resolved?
- Contradiction 1 : Some studies report renal excretion as the primary route, while others highlight hepatic recirculation. Resolution: Use radiolabeled tracers (³H/¹⁴C) in preclinical models to track elimination pathways.
- Contradiction 2 : Variability in isomer-specific activity (e.g., phenolic vs. acyl glucuronides). Resolution: Isomer-selective assays (chiral HPLC) and in vitro UGT phenotyping .
Q. Methodological Recommendations :
Q. How can oxidative stress models elucidate the protective role of this compound in renal or gastrointestinal tissues?
- Experimental Design :
- Cell models : Use LLC-PK1 renal tubular cells or Caco-2 intestinal monolayers exposed to H₂O₂ (100–500 μM) .
- Treatment : Co-incubate with this compound (1–50 μM) and measure ROS (DCFH-DA assay) and antioxidant markers (GSH/GSSG ratio).
- Mechanistic insight : Evaluate Nrf2/Keap1 pathway activation via qPCR or Western blot.
Q. Key Findings from Analogous Studies :
Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?
- Challenge 1 : Low enzymatic yield. Solution : Optimize UGT1A9 expression in E. coli or insect cell systems .
- Challenge 2 : Isomer contamination. Solution : Use orthogonal purification (size exclusion + ion-exchange chromatography) .
- Challenge 3 : Batch variability. Solution : Implement QC protocols with NMR and HRMS for structural verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
